An In-Depth Technical Guide to GSK503 and its Deuterated Isotopologue GSK503-d8
An In-Depth Technical Guide to GSK503 and its Deuterated Isotopologue GSK503-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK503, a potent and selective small-molecule inhibitor of the EZH2 methyltransferase, and its deuterated analogue, GSK503-d8. We will delve into the core physicochemical properties, mechanism of action, and practical applications of these compounds, offering field-proven insights and detailed experimental protocols to support researchers in their work.
Part 1: Core Physicochemical Properties
GSK503 is a synthetic compound belonging to the class of indole-based EZH2 inhibitors.[1] Its deuterated form, GSK503-d8, serves as a critical tool in analytical chemistry, primarily as an internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic studies. The substitution of eight hydrogen atoms with deuterium creates a stable, heavier version of the molecule that is chemically identical in its biological activity but distinguishable by its mass-to-charge ratio.
While the precise locations of the eight deuterium atoms on the GSK503-d8 structure are not consistently published across public domains, deuteration is typically performed on metabolically stable positions to ensure co-elution with the parent compound during chromatographic separation.
Data Summary: GSK503 vs. GSK503-d8
| Property | GSK503 | GSK503-d8 (Calculated) |
| Molecular Formula | C₃₁H₃₈N₆O₂[1] | C₃₁H₃₀D₈N₆O₂ |
| Molecular Weight | 526.67 g/mol [2][3][4] | Approx. 534.73 g/mol |
| CAS Number | 1346572-63-1[2][5][6] | Not Available |
| Appearance | Crystalline Solid[6] | Solid |
| Purity | ≥98%[6] | N/A |
Chemical Structure of GSK503
The foundational structure of GSK503 is detailed below. This complex molecule features an indole core, a pyridinone moiety, and a piperazinyl-pyridine group, which are crucial for its high-affinity binding to the EZH2 enzyme.
Caption: Simplified diagram of the GSK503 chemical scaffold.
Part 2: Mechanism of Action and Biological Activity
The Role of EZH2 in Epigenetic Regulation
Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][7] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[7][8] By silencing tumor suppressor genes, the overexpression or mutation of EZH2 is a known driver in various cancers, including non-Hodgkin lymphomas and melanomas.[9][10]
Inhibition by GSK503
GSK503 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[4] It binds directly to the enzyme, preventing the transfer of a methyl group from SAM to histone H3. This action leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.[1][11] This re-expression triggers downstream anti-cancer effects, including cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[3][11]
GSK503 is highly selective for EZH2 over other histone methyltransferases.[4] It demonstrates potent activity against both wild-type and mutant forms of EZH2, with an apparent Ki (inhibition constant) in the low nanomolar range (3-27 nM).[4][5][6] Its selectivity is over 200-fold greater for EZH2 compared to the closely related EZH1.[4]
Caption: GSK503 competitively inhibits EZH2, blocking H3K27 trimethylation.
Part 3: Experimental Protocols & Handling
The effective use of GSK503 in a research setting requires careful attention to its solubility and stability. The following protocols are based on established methodologies and manufacturer recommendations.
Protocol 1: Preparation of Stock Solutions
Causality: GSK503 is poorly soluble in aqueous solutions but highly soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] Preparing a concentrated stock in DMSO is the critical first step for virtually all in vitro applications. Using fresh, anhydrous DMSO is crucial, as moisture can reduce the compound's solubility.[2]
Methodology:
-
Reconstitution: To prepare a 25 mM stock solution, add 1.898 mL of anhydrous DMSO to 2.5 mg of GSK503 powder (MW = 526.67).
-
Solubilization: Vortex the solution thoroughly. If particulates remain, gentle warming in a 37°C water bath or brief sonication is recommended to ensure complete dissolution.[3][12] The resulting solution should be clear.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
Protocol 2: In Vitro Cell Proliferation Assay (General Workflow)
Causality: As an epigenetic modulator, the effects of GSK503 on cell phenotype can be delayed. Unlike cytotoxic agents that cause immediate cell death, EZH2 inhibitors require time for histone marks to be diluted through cell division, leading to changes in gene expression and subsequent effects on proliferation. Therefore, long-term exposure (6-14 days) is often necessary to observe a significant biological response.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., diffuse large B-cell lymphoma lines) in 96-well plates at a low density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: On the following day, perform a serial dilution of the GSK503 DMSO stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent toxicity. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted GSK503 or vehicle control to the appropriate wells.
-
Incubation & Replenishment: Incubate the plates for 6 to 14 days. Every 3-4 days, carefully aspirate the old media and replace it with fresh media containing the inhibitor to maintain a consistent compound concentration.
-
Viability Assessment: At the end of the incubation period, quantify cell viability using a standard method such as a resazurin-based assay or a luminescent ATP-based assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: A typical workflow for assessing the anti-proliferative effects of GSK503.
References
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The roles of EZH2 in cancer and its inhibitors. (2023). National Center for Biotechnology Information. [Link]
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Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling. (2024). National Center for Biotechnology Information. [Link]
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Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro. National Center for Biotechnology Information. [Link]
-
Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. (2012). Proceedings of the National Academy of Sciences. [Link]
-
EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. National Center for Biotechnology Information. [Link]
-
Ketoconazole-d8. PubChem. [Link]
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EZH2 inhibition: it's all about the context. (2023). National Center for Biotechnology Information. [Link]
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- 5. GSK503 |CAS:1346572-63-1 Probechem Biochemicals [probechem.com]
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- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. GSK503 | Histone Methyltransferase | TargetMol [targetmol.com]
